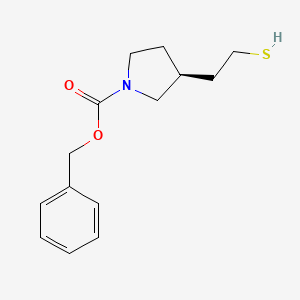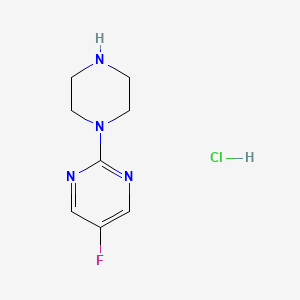![molecular formula C13H11N3 B13967535 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 23616-66-2](/img/structure/B13967535.png)
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds consist of a pyrrole ring fused to a pyridine ring. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures. This reaction yields various derivatives of the compound . Another method involves the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene, resulting in the formation of 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). By binding to these receptors, it prevents their activation and subsequent signal transduction pathways, which are crucial for cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are also explored for their biological activities.
Pyrrolo[3,4-c]pyridines: These compounds have a different fusion pattern but exhibit similar biological properties.
Uniqueness
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its low molecular weight and potent inhibitory activity against multiple FGFR isoforms distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
23616-66-2 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-11-10-7-4-8-15-13(10)16-12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
InChI-Schlüssel |
DRLKIXASZXMJDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


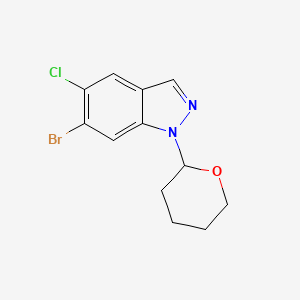
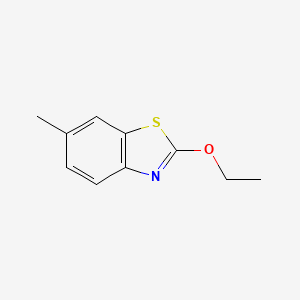
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
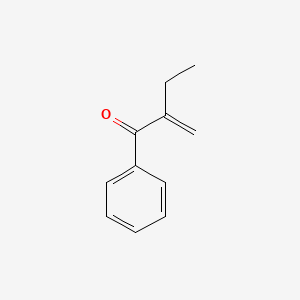
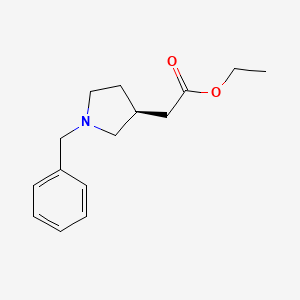
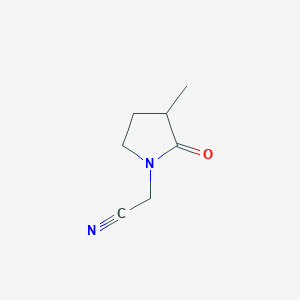
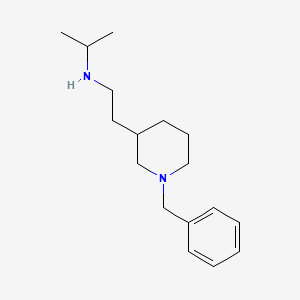

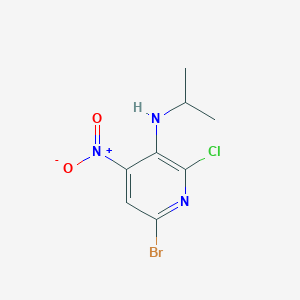
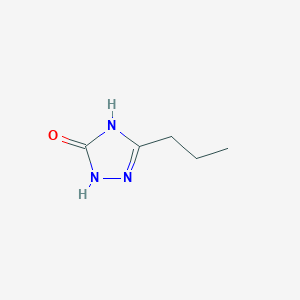
![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
